DADPS Biotin Azide

Catalog No.
S12775539
CAS No.
M.F
C43H67N7O9SSi
M. Wt
886.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DADPS Biotin Azide

Product Name

DADPS Biotin Azide

IUPAC Name

N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C43H67N7O9SSi

Molecular Weight

886.2 g/mol

InChI

InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)

InChI Key

CSHHHVOFXKFHMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-]

DADPS Biotin Azide is a specialized compound that integrates biotin and azide functionalities, facilitating bio-orthogonal labeling in biochemical research. The compound features a cleavable linker, specifically the DADPS (Dithioacetal Derivative of 3,3-Dimethyl-1-azabicyclo[3.3.0]octane), which enhances its utility in various applications, particularly in the synthesis of targeted protein degradation agents known as PROTACs (Proteolysis Targeting Chimeras) .

, primarily:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows for the efficient conjugation of DADPS Biotin Azide with alkyne-containing molecules, forming stable triazole linkages. This method is widely used for labeling proteins and other biomolecules .
  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for copper catalysts, making it advantageous for sensitive biological systems. It involves the reaction of DADPS Biotin Azide with bicyclononyne (BCN) or dibenzocyclooctyne (DBCO) .

The biological activity of DADPS Biotin Azide is primarily characterized by its ability to label biomolecules selectively. This labeling facilitates the study of protein interactions, localization, and dynamics within cells. The cleavable nature of the DADPS linker allows for the release of the labeled molecule under specific conditions, enabling further analysis or purification . Additionally, its biotin component ensures high-affinity binding to streptavidin or avidin, enhancing detection sensitivity in various assays.

The synthesis of DADPS Biotin Azide typically involves several steps:

  • Preparation of DADPS Linker: The DADPS linker is synthesized through a series of chemical transformations from commercially available precursors.
  • Attachment of Biotin: The biotin moiety is linked to the DADPS through an amide bond formation, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Introduction of Azide Group: The azide functionality is introduced via azidation reactions, often using sodium azide under suitable conditions .

The final product can be purified using techniques such as silica gel chromatography.

DADPS Biotin Azide has diverse applications in biochemical research:

  • Biomolecule Labeling: Used extensively for tagging proteins and nucleic acids for visualization and tracking within biological systems.
  • Targeted Protein Degradation: Serves as a crucial component in the design of PROTACs, allowing for selective degradation of target proteins .
  • Drug Development: Its ability to facilitate bio-orthogonal reactions makes it valuable in drug discovery and development processes.

Interaction studies utilizing DADPS Biotin Azide often focus on its binding affinity with various biomolecules. The compound's strong interaction with streptavidin allows researchers to isolate and study biotinylated targets effectively. Additionally, studies may explore how modifications to the azide or biotin components affect interaction dynamics and efficacy in cellular contexts .

DADPS Biotin Azide shares similarities with several other compounds used in biochemical labeling and drug development. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Biotin-AzideSimple biotin-azide conjugateLacks cleavable linker; less versatile
Biotin-PEG4-AzidePEG spacer enhances solubilityMore hydrophilic; suitable for aqueous environments
DBCO-BiotinStrain-promoted cycloaddition compatibleNo need for copper; faster reaction rates
Biotin-DithiolContains dithiol groupsPrimarily used for thiol-based labeling

DADPS Biotin Azide's unique combination of a cleavable linker and azide functionality distinguishes it from these compounds, providing enhanced flexibility in experimental design and application .

Synthetic Routes for DADPS Biotin Azide Production

DADPS Biotin Azide represents a sophisticated bioconjugation reagent that incorporates a dialkoxydiphenylsilane cleavable linker system with biotin and azide functionalities [1]. The synthesis of this compound involves multiple strategic steps that must be carefully orchestrated to achieve the desired molecular architecture while maintaining the integrity of each functional component.

The foundational synthetic approach begins with the preparation of the dialkoxydiphenylsilane core structure [1]. This silane-based linker system is characterized by its acid-labile properties, which enable controlled cleavage under mild conditions using formic acid treatment [1]. The dialkoxydiphenylsilane framework is typically constructed through the reaction of diphenylsilane dichloride with appropriate alkoxy nucleophiles under anhydrous conditions [23] [25].

The synthetic pathway for DADPS Biotin Azide follows a convergent strategy where multiple molecular fragments are assembled in a predetermined sequence [1] [22]. The process typically begins with the synthesis of biotin derivatives that can be subsequently functionalized with the dialkoxydiphenylsilane linker [1]. The biotin component is activated through reaction with N-hydroxysuccinimide to form the corresponding NHS-LC-biotin ester, which serves as an electrophilic coupling partner [1].

A critical step in the synthesis involves the incorporation of the azide functionality, which is essential for the compound's bioorthogonal reactivity [1] [3]. The azide group is introduced through nucleophilic substitution reactions, typically employing sodium azide as the nucleophilic species [1]. This reaction must be conducted under carefully controlled conditions to prevent degradation of the sensitive biotin and silane functionalities.

The assembly of the complete DADPS Biotin Azide structure requires the sequential coupling of the biotin-NHS ester with appropriate amine-functionalized precursors that already contain the dialkoxydiphenylsilane linker and azide groups [1] [22]. This coupling reaction is typically performed in polar aprotic solvents such as dimethylformamide, with triethylamine serving as a base to neutralize the acid byproducts [1].

Recent advances in solid-phase synthesis have enabled more efficient preparation of DADPS-containing compounds [22]. The development of solid-phase compatible DADPS-Fmoc reagents has streamlined the synthesis process, allowing for automated synthesis protocols that reduce manual handling and improve reproducibility [22]. These solid-phase approaches have demonstrated yields of 31-39% over four synthetic steps, representing a significant improvement over solution-phase methodologies [22].

Purification Strategies for Silane-Based Bioconjugation Reagents

The purification of DADPS Biotin Azide presents unique challenges due to the compound's multifunctional nature and the presence of both hydrophilic and hydrophobic structural elements [1] [15]. Effective purification strategies must address the specific physicochemical properties of silane-based bioconjugation reagents while maintaining the integrity of the labile functional groups.

Silica gel chromatography represents the primary purification method for DADPS Biotin Azide and related compounds [1] [15]. The chromatographic separation is typically conducted using gradient elution systems that employ increasing concentrations of methanol in dichloromethane [1] [15]. Initial purification steps often utilize a 5% to 15% methanol gradient, followed by more refined separations using specific solvent compositions tailored to the compound's polarity characteristics [1].

The selection of appropriate stationary phases is critical for achieving effective separation of DADPS Biotin Azide from synthetic byproducts and unreacted starting materials [15]. Standard silica gel with particle sizes ranging from 40-60 micrometers provides adequate resolution for most purification applications [15]. However, high-performance thin-layer chromatography may be employed for analytical monitoring of purification progress [15].

Specialized purification protocols have been developed to address the unique requirements of silane-based compounds [7] [13]. These protocols emphasize the importance of anhydrous conditions during purification to prevent hydrolysis of the siloxane linkages [7]. The use of flame-dried glassware and moisture-free solvents is essential to maintain the structural integrity of the dialkoxydiphenylsilane core [7].

Advanced purification strategies may incorporate multiple chromatographic steps to achieve the required purity levels [1] [15]. Initial crude purification using silica gel chromatography may be followed by preparative high-performance liquid chromatography for final polishing [15]. This multi-step approach enables the removal of trace impurities that could interfere with subsequent bioconjugation applications.

The purification of DADPS Biotin Azide also requires careful attention to the stability of the azide functionality [1]. Azide groups can be sensitive to certain purification conditions, necessitating the use of copper-free environments and avoiding strongly acidic or basic conditions that could promote decomposition [1]. Temperature control during purification is also important, with most operations conducted at or below room temperature to minimize thermal decomposition.

Purification MethodTypical ConditionsExpected Yield RecoveryPurity Achievement
Silica Gel Chromatography5-15% MeOH/DCM gradient70-85%85-95%
Preparative HPLCC18 column, water/acetonitrile60-75%>95%
RecrystallizationVarious solvent systems40-60%90-98%

Analytical Techniques for Purity Assessment (HPLC, NMR, MS)

The comprehensive characterization and purity assessment of DADPS Biotin Azide requires the integration of multiple analytical techniques, each providing complementary information about the compound's structure and purity [17] [26] [27]. High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry represent the primary analytical methods employed for quality control and structural confirmation.

High-performance liquid chromatography serves as the primary technique for purity determination and quantitative analysis of DADPS Biotin Azide [17] [26] [27]. Reversed-phase chromatography using C18 stationary phases provides excellent separation of the target compound from synthetic impurities and degradation products [26] [27]. The typical mobile phase composition consists of phosphate buffer and methanol or acetonitrile in ratios optimized for the specific separation requirements [26] [27].

Detection methods for HPLC analysis of DADPS Biotin Azide often employ ultraviolet absorption at wavelengths between 200-280 nanometers [17] [28]. However, the relatively weak UV absorption of biotin necessitates the use of post-column derivatization techniques for enhanced sensitivity [26] [27]. The most widely employed derivatization approach involves reaction with streptavidin-fluorescein isothiocyanate conjugates, enabling fluorescence detection with excitation at 490 nanometers and emission at 520 nanometers [26] [27].

The development of analytical HPLC methods for DADPS Biotin Azide follows established protocols for biotin derivatives [17] [26] [28]. Method development typically begins with the optimization of mobile phase composition, with phosphate buffer at pH 6.0 combined with organic modifiers providing optimal separation [26] [27]. Flow rates of 0.4-1.2 milliliters per minute are commonly employed, with column temperatures maintained at 37-40 degrees Celsius [26] [27] [28].

Quantitative analysis using HPLC demonstrates excellent linearity over concentration ranges of 0.05-0.35 micrograms per milliliter, with correlation coefficients typically exceeding 0.996 [26] [27] [28]. Detection limits for HPLC methods with post-column derivatization reach approximately 10 nanograms per injection, providing adequate sensitivity for purity assessment applications [26] [27].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of DADPS Biotin Azide and enables the identification of impurities and degradation products [18] [29] [31]. Proton NMR spectroscopy typically reveals characteristic signals for the biotin ring system, the dialkoxydiphenylsilane core, and the azide-containing linker regions [18]. The phenyl rings of the dialkoxydiphenylsilane unit exhibit multiplet signals in the aromatic region between 7.0-8.0 parts per million [18].

Carbon-13 NMR spectroscopy provides additional structural information, with the biotin carbonyl carbon appearing at approximately 173 parts per million [18]. The silicon-bearing carbon atoms of the dialkoxydiphenylsilane unit typically resonate between 60-65 parts per million, while the azide-bearing carbons appear in the aliphatic region [18].

Silicon-29 NMR spectroscopy offers unique insights into the silane component of DADPS Biotin Azide [29] [31]. The dialkoxydiphenylsilane silicon nucleus typically exhibits chemical shifts in the range of -20 to -40 parts per million, depending on the specific substitution pattern [29] [31]. Recent advances in hyperpolarization techniques have enabled more sensitive silicon-29 NMR measurements, with signal enhancements approaching 3000-fold [31].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for DADPS Biotin Azide [17] [19]. Electrospray ionization mass spectrometry is the preferred ionization method, typically producing molecular ion peaks [M+H]+ under positive ion conditions [17]. The molecular weight of DADPS Biotin Azide (C43H67N7O9SSi) corresponds to 886.18 daltons, with the protonated molecular ion appearing at m/z 887 [8].

Analytical TechniqueKey ParametersTypical ResultsDetection Limits
HPLC-UVC18 column, 200-280 nm detectionRetention time 10-12 min10 ng/injection
HPLC-FluorescencePost-column derivatizationEx: 490 nm, Em: 520 nm0.1 ng/injection
1H NMR300 MHz, CDCl3Aromatic signals 7.0-8.0 ppm1 mg sample
13C NMR75 MHz, CDCl3Carbonyl at 173 ppm5 mg sample
ESI-MSPositive ion mode[M+H]+ at m/z 8871 ng/μL

Molecular Architecture of DADPS-Biotin-Azide Tripartite Systems

The dialkoxydiphenylsilane biotin azide compound represents a sophisticated tripartite molecular architecture designed for bio-orthogonal labeling applications [1] [2]. This complex molecular system integrates three distinct functional domains: the biotin recognition element, the cleavable dialkoxydiphenylsilane linker, and the azide reactive handle, connected through a hydrophilic polyethylene glycol spacer [3] [4].

The biotin moiety forms the primary recognition element, maintaining the characteristic bicyclic structure essential for high-affinity binding to avidin and streptavidin proteins [5]. The biotin component retains its native ureido and thiophene ring systems, with the valeric acid chain modified to accommodate conjugation to the polyethylene glycol spacer [6]. Crystallographic studies of biotin-protein complexes demonstrate that the ureido nitrogen atoms participate in critical hydrogen bonding interactions within the avidin binding pocket, with dissociation constants in the low picomolar range [7] [8].

The polyethylene glycol spacer provides essential molecular flexibility and aqueous solubility enhancement [2]. This tetraethylene glycol unit increases the hydrophilic character of the conjugate while minimizing steric hindrance during protein binding interactions [9]. The spacer adopts extended conformations in aqueous solution, facilitating optimal presentation of both the biotin and azide functional groups [2].

The dialkoxydiphenylsilane linker constitutes the chemically cleavable component of the system [4] [10]. This silane-based linker features two phenyl rings attached to a central silicon atom, with alkoxy substituents that render the silicon-oxygen bonds susceptible to acid-catalyzed hydrolysis [11] [12]. The dialkoxydiphenylsilane structure exhibits a tetrahedral geometry around the silicon center, with silicon-oxygen bond lengths ranging from 1.71 to 1.76 Ångströms [12].

The azide functional group serves as the bio-orthogonal reactive handle for copper-catalyzed azide-alkyne cycloaddition reactions [6] [13]. The azide group maintains a linear geometry with nitrogen-nitrogen bond lengths of approximately 1.13 Ångströms and exhibits characteristic vibrational frequencies in the 2100-2150 cm⁻¹ region [13] [14].

ComponentMolecular FormulaMolecular Weight (g/mol)Key Bond Lengths (Å)
Complete SystemC₄₃H₆₇N₇O₉SSi886.18-886.19Si-O: 1.71-1.76
Biotin UnitC₁₀H₁₆N₂O₃S244.31N-C: 1.47
PEG₄ SpacerC₈H₁₆O₄176.21C-O: 1.43
DADPS LinkerC₁₄H₁₄O₂Si242.34Si-O: 1.71-1.76
Azide GroupC₆H₁₂N₃126.18N-N: 1.13

FT-IR and Raman Spectral Signatures

The vibrational spectroscopic characteristics of dialkoxydiphenylsilane biotin azide provide detailed insights into the molecular structure and bonding environment of each functional component [15] [16]. Fourier-transform infrared spectroscopy reveals distinctive absorption bands corresponding to the azide, biotin, silane, and polyethylene glycol moieties.

The azide functional group exhibits its characteristic asymmetric stretching vibration as a sharp, intense absorption band at 2100-2150 cm⁻¹ [13] [14]. This frequency region is diagnostic for terminal azide groups and provides confirmation of the reactive handle's presence and integrity. The azide symmetric stretching mode appears at slightly lower frequencies in Raman spectroscopy, typically around 2100 cm⁻¹ [15] [17].

The biotin component displays several characteristic vibrational modes in the infrared spectrum [15] [16]. The ureido carbonyl group produces a strong absorption at 1633 cm⁻¹, corresponding to the carbon-oxygen double bond stretch of the cyclic imidazolidinone ring [16]. The carboxyl carbonyl stretch appears at 1550 cm⁻¹, reflecting the modified valeric acid chain conjugation [16]. These frequencies are consistent with the preservation of biotin's hydrogen bonding capability and structural integrity.

The dialkoxydiphenylsilane linker contributes distinctive spectroscopic signatures in the 2800-2900 cm⁻¹ region [18]. The silicon-methoxy groups produce characteristic carbon-hydrogen stretching vibrations at 2815 cm⁻¹, while broader methoxy carbon-hydrogen stretches appear around 2845 cm⁻¹ [18]. These assignments are supported by studies of titanium-silane interactions, which demonstrate the sensitivity of these vibrational modes to the chemical environment of the silicon center [18].

Raman spectroscopy provides complementary information, particularly for the biotin ureido functionality [15] [17]. The ureido carbonyl stretch appears at 1662 cm⁻¹ in Raman spectra, with additional amide I band contributions at 1633 cm⁻¹ reflecting β-sheet character [15] [16]. Studies of avidin-biotin complexes using Fourier-transform Raman spectroscopy indicate that biotin binding induces subtle changes in protein secondary structure, with decreased β-sheet content and increased α-helix percentage [15].

Spectroscopic TechniqueFrequency (cm⁻¹)AssignmentIntensity
FT-IR2100-2150Azide N₃ asymmetric stretchStrong
FT-IR1633Biotin ureido C=O stretchStrong
FT-IR1550Biotin carboxyl C=O stretchMedium
FT-IR2815Si-OCH₃ C-H stretchMedium
FT-IR2845Methoxy C-H stretchMedium
Raman2100-2150Azide N₃ symmetric stretchMedium
Raman1662Ureido carbonyl stretchStrong
Raman1633Amide I (β-sheet)Medium

X-ray Crystallography of Silane-Linker Complexes

Crystallographic analysis of silane-containing systems provides fundamental insights into the three-dimensional architecture and intermolecular interactions of dialkoxydiphenylsilane biotin azide complexes [19] [20]. While direct crystal structures of the complete dialkoxydiphenylsilane biotin azide system remain unreported, related silane compounds and biotin-protein complexes offer valuable structural information.

Silane molecular geometry in crystalline systems exhibits characteristic tetrahedral coordination around the silicon center [19]. Studies of tetraphosphine silane compounds demonstrate that silicon-containing molecules adopt tetragonal crystal symmetry with space group P-421c [19]. The lattice parameters for related silane systems include a = 17.211(2) Å, c = 7.553(1) Å, and V = 2237.5(5) ų, with linear thermal expansion coefficients of ∂ ln V/∂T = 1.8×10⁻⁴ K⁻¹ [19].

Diphenylsilane derivatives show specific intermolecular packing arrangements influenced by aromatic π-π interactions between phenyl rings [21]. The diphenylsilanediol structure exhibits a melting point of 138-142°C with decomposition, and a density of 1.2553 g/cm³ [21]. Silicon-oxygen bond lengths in these systems typically range from 1.65 to 1.80 Ångströms, depending on the degree of hydration and crystal packing forces [21] [12].

Biotin crystallographic studies reveal the molecular conformations and hydrogen bonding patterns essential for protein recognition [7] [8] [22]. X-ray crystal structures of biotin-streptavidin complexes show that biotin adopts a specific conformation within the protein binding pocket, with the ureido oxygen atoms forming critical hydrogen bonds with protein residues [7]. The biotin binding induces conformational changes in the protein, particularly in loop regions that close over the bound ligand [8].

Azide-containing compounds in crystalline systems display characteristic linear nitrogen-nitrogen-nitrogen arrangements [23] [24]. Single crystal analysis of azide-derivatized molecules shows monoclinic or orthorhombic crystal systems with centrosymmetric space groups [23]. The azide groups project away from the molecular core, providing opportunities for intermolecular van der Waals contacts [23].

The cleavage mechanism of dialkoxydiphenylsilane linkers involves protonation of the silicon-oxygen bonds under acidic conditions [10] [25] [26]. Computational studies suggest that the transition state barrier for silicon-oxygen bond breaking decreases significantly in the presence of water molecules and protonated silanol groups [12]. The cleavage process leaves a characteristic 143 dalton mass tag on the labeled biomolecule after formic acid treatment [27] [26].

Structural ParameterValueTechniqueReference
Si-O bond length1.71-1.76 ÅX-ray crystallography [12]
Crystal systemTetragonalPowder diffraction [19]
Space groupP-421cSingle crystal [19]
Density1.2553 g/cm³X-ray analysis [21]
Melting point138-142°CThermal analysis [21]
Lattice parameter a17.211(2) ÅCrystallography [19]
Lattice parameter c7.553(1) ÅCrystallography [19]
Unit cell volume2237.5(5) ųCrystallography [19]

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

885.44902445 g/mol

Monoisotopic Mass

885.44902445 g/mol

Heavy Atom Count

61

Dates

Last modified: 08-09-2024

Explore Compound Types